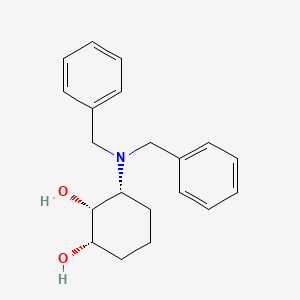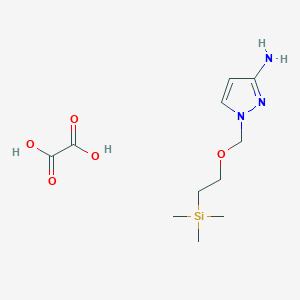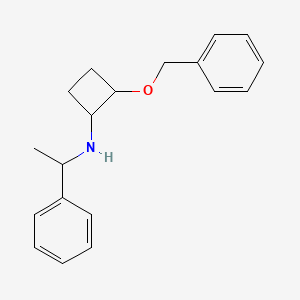
(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol is a chiral compound featuring a cyclohexane ring substituted with a dibenzylamino group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Synthesis from Cyclohexene
Step 1: Cyclohexene can be epoxidized using a peracid (e.g., m-chloroperbenzoic acid) to form cyclohexene oxide.
Step 2: The epoxide is then opened using dibenzylamine under acidic conditions to yield (1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol.
-
Alternative Synthesis
Step 1: Starting from cyclohexanone, a reductive amination with dibenzylamine can be performed.
Step 2: The resulting imine is reduced using a suitable reducing agent (e.g., sodium borohydride) to form the desired diol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The hydroxyl groups can be oxidized to ketones using oxidizing agents like pyridinium chlorochromate (PCC).
-
Reduction
- The compound can undergo reduction reactions, particularly at the dibenzylamino group, using hydrogenation catalysts.
-
Substitution
- The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of cyclohexane-1,2-dione derivatives.
Reduction: Formation of cyclohexane derivatives with reduced amino groups.
Substitution: Formation of halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Explored for its activity against certain diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of fine chemicals and intermediates.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions, while the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol: A diastereomer with different stereochemistry.
Cyclohexane-1,2-diol: Lacks the dibenzylamino group, offering different reactivity and applications.
N,N-Dibenzylcyclohexylamine: Similar structure but lacks hydroxyl groups.
Uniqueness
(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, setting it apart from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(1S,2R,3R)-3-(dibenzylamino)cyclohexane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19+,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYFRMAJUZEBOV-HSALFYBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]([C@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)
![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)
